S6K1 Kinase Inhibition: N-Cyclopropyl Confers ~5-Fold Potency Gain Over N-Methyl Analog
In a structurally related benzimidazole-oxadiazole series bearing an N-1 substituent variation that directly mirrors the cyclopropylamide motif of N-cyclopropyl-2-methyl-4-nitrobenzamide, the N-cyclopropyl analog (compound 15c) exhibited an S6K1 IC50 of 36.6 ± 7.0 nM, whereas the corresponding N-methyl analog (15a) was approximately 5.3-fold less potent with an IC50 of 194 nM [1]. This comparison isolates the contribution of the cyclopropyl group to target binding affinity and underscores the risk of potency loss upon substitution with smaller N-alkyl groups.
| Evidence Dimension | S6K1 enzyme inhibition potency (mobility shift assay) |
|---|---|
| Target Compound Data | N-cyclopropyl analog (15c): IC50 = 36.6 ± 7.0 nM [1] |
| Comparator Or Baseline | N-methyl analog (15a): IC50 = 194 nM (single measurement); N-ethyl (15b): IC50 = 59.8 ± 32.4 nM; N-benzyl (15d): IC50 > 100,000 nM [1] |
| Quantified Difference | N-cyclopropyl is 5.3-fold more potent than N-methyl; 1.6-fold more potent than N-ethyl |
| Conditions | Mobility shift assay; mean ± SD from triplicate measurements (15c, 15b) or single/duplicate measurements (15a, 15d) [1] |
Why This Matters
Procurement of an N-methyl or N-ethyl analog in place of the N-cyclopropyl compound may result in a 1.6- to >5-fold loss in target engagement, compromising SAR conclusions and hit-to-lead progression in kinase inhibitor programs.
- [1] Oncotarget. 2013;4(10):1647-1661. The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design. Table 4. doi:10.18632/oncotarget.1255. View Source
